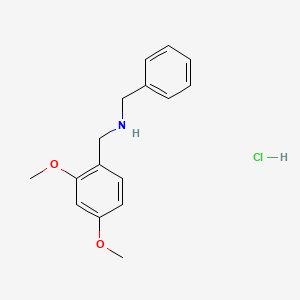

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 83304-59-0 . It has a molecular weight of 293.79 . The IUPAC name for this compound is N-benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2.ClH/c1-18-15-9-8-14 (16 (10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored sealed in dry conditions at room temperature .Scientific Research Applications

Synthesis of Oxazoles

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: is used as an ammonia equivalent in the synthesis of oxazoles through a tandem Ugi/Robinson-Gabriel reaction sequence . This method provides a concise route to synthesize a series of 2,4,5-trisubstituted oxazoles, which are valuable compounds in medicinal chemistry due to their presence in various biologically active molecules.

Organic Building Blocks

The compound serves as an important organic building block for the synthesis of benzene compounds . Its structure allows for further functionalization, making it a versatile reagent in the construction of complex organic molecules that can be used in pharmaceuticals, agrochemicals, and materials science.

Chemical Synthesis

In chemical synthesis, this compound is utilized for its benzylamine moiety. The benzylamine group can participate in numerous reactions, including reductive amination, acylation, and as a precursor for the synthesis of secondary amines .

Material Science

In material science, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride can be used to modify surface properties of materials. Its molecular structure allows it to act as a linker molecule, attaching to surfaces and providing functional groups for further chemical modifications .

Analytical Chemistry

This compound is also relevant in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration .

Life Science Research

In life sciences, it can be employed in the study of enzyme-substrate interactions, particularly with enzymes that target benzylamine or dimethoxyphenyl structures. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .

Pharmacological Studies

The dimethoxyphenyl moiety of the compound is of interest in pharmacological studies. Compounds with this structure have been investigated for their potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities .

Educational Purposes

Lastly, N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride can be used in academic settings for educational purposes. It can serve as a practical example in organic chemistry courses to illustrate synthetic strategies, reaction mechanisms, and analytical techniques .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been studied for their effects on various neurological disorders, including absence seizures, tourette syndrome, autism, and alzheimer’s disease .

Mode of Action

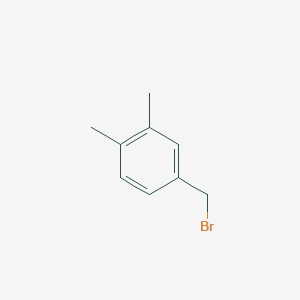

Compounds with similar structures have been known to undergo reactions such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting it may have certain physical properties that could influence its bioavailability .

Result of Action

Similar compounds have been shown to induce apoptosis in certain cell lines .

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment at room temperature .

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNHMJBXGNDRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540359 |

Source

|

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83304-59-0 |

Source

|

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)

![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)